molecular formula C13H12BrNOS B253212 4-bromo-N-[2-(2-thienyl)ethyl]benzamide

4-bromo-N-[2-(2-thienyl)ethyl]benzamide

Cat. No.: B253212
M. Wt: 310.21 g/mol
InChI Key: QGGLJQPFZFRYEU-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(2-thienyl)ethyl]benzamide is a benzamide derivative characterized by a brominated phenyl ring linked via an amide bond to a 2-thienylethylamine moiety. This structural motif is critical for its physicochemical and pharmacological properties. The compound’s synthesis likely follows standard benzamide formation protocols, such as coupling 4-bromobenzoyl chloride with 2-(2-thienyl)ethylamine, analogous to methods described for related compounds .

Properties

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

4-bromo-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H12BrNOS/c14-11-5-3-10(4-6-11)13(16)15-8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16)

InChI Key

QGGLJQPFZFRYEU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural variations among key benzamide derivatives and their implications:

Compound Name Substituent Modifications Key Features References
4-Bromo-N-[2-(2-thienyl)ethyl]benzamide 2-Thienylethylamine side chain Thiophene group may enhance lipophilicity and π-π interactions. N/A
JNJ-26070109 Quinoxaline sulfonamide + difluorophenyl ethyl CCK2 receptor antagonist; improved pharmacokinetics due to fluorinated aryl group.
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitroaniline substituent Electron-withdrawing nitro group may influence electronic density and reactivity.
4-Bromo-N-(2-piperidin-1-yl-ethyl)benzamide Piperidinyl ethylamine side chain Basic piperidine enhances solubility; potential for CNS targeting.
4-Bromo-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide Tetrahydrobenzothiophene ring Rigid bicyclic structure may improve binding affinity to hydrophobic targets.

Pharmacological Activity

  • JNJ-26070109 : Exhibits potent CCK2 receptor antagonism (IC₅₀ ~10 nM) and inhibits gastric acid secretion in vivo, with oral bioavailability >50% in preclinical models .
  • Antimicrobial Derivatives : Benzoylthiourea analogs (e.g., 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide) demonstrate antibacterial/antifungal activity via metal chelation .

Physicochemical Properties

  • FT-IR Spectra : Benzamides with thienyl or thiourea groups show characteristic C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-S (~700 cm⁻¹) stretches, differentiating them from nitro- or piperidine-substituted analogs .
  • Lipophilicity : Thienyl and tetrahydrobenzothiophene substituents increase logP values compared to polar groups (e.g., piperidinyl), impacting membrane permeability .

Key Research Findings

  • Structural Flexibility: The benzamide scaffold tolerates diverse substituents (e.g., thiophene, quinoxaline, nitro), enabling tailored interactions with biological targets .
  • Synthetic Challenges : Steric hindrance from bulky groups (e.g., tetrahydrobenzothiophene) necessitates optimized coupling conditions to avoid low yields .

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